molecular formula C33H40ClN3O5 B3830926 N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide

N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide

Cat. No. B3830926
M. Wt: 594.1 g/mol
InChI Key: MKPXRXOYEKASPK-UHFFFAOYSA-N
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Description

The compound “N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide” is a complex organic molecule. Its CAS Number is 26110-32-7 . It has a molecular weight of 571.19000 and a molecular formula of C33H47ClN2O4 .


Synthesis Analysis

The synthesis of this compound involves several steps and precursors. The synthetic route includes compounds such as 4-Chloro-3-nitrobenzoic acid (CAS#:635-22-3), 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyric acid (CAS#:50772-29-7), and N-(4-Chloro-3-nitrophenyl)-4,4-dimethyl-3-oxovaleramide (CAS#:63134-29-2) . The synthesis process is documented in the Kodak Patent: DE1124356, 1962 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a nitrobenzamide group, a chlorophenyl group, and a bis(1,1-dimethylpropyl)phenoxy group .


Physical And Chemical Properties Analysis

This compound has a density of 1.109g/cm3 and a boiling point of 714.5ºC at 760mmHg . Its flash point is 385.9ºC . The compound’s exact mass is 570.32200, and it has a LogP value of 8.60270 , indicating its lipophilicity.

properties

IUPAC Name

N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40ClN3O5/c1-7-32(3,4)23-13-18-29(26(20-23)33(5,6)8-2)42-19-9-10-30(38)35-24-14-17-27(34)28(21-24)36-31(39)22-11-15-25(16-12-22)37(40)41/h11-18,20-21H,7-10,19H2,1-6H3,(H,35,38)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPXRXOYEKASPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide
Reactant of Route 3
N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide
Reactant of Route 4
N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide
Reactant of Route 5
N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide
Reactant of Route 6
N-[5-({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4-nitrobenzamide

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